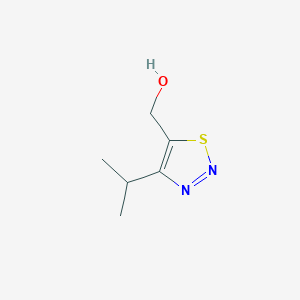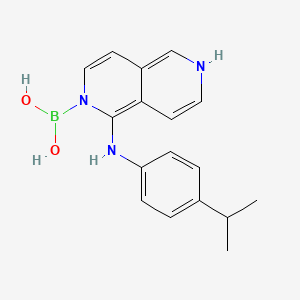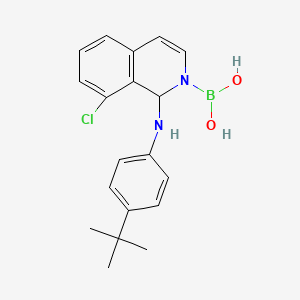
N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide
Vue d'ensemble
Description
N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a benzene ring attached to a diazepine ring, which is further substituted with a methyl group and an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of o-phenylenediamine with a suitable keto acid derivative, followed by cyclization under acidic conditions to form the benzodiazepine ring. Subsequent methylation and acetylation steps introduce the methyl and acetamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its benzodiazepine core is valuable in the development of new pharmaceuticals and research chemicals.
Biology: Biologically, N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide and its derivatives are studied for their potential effects on neurotransmitter systems, particularly GABA receptors. These studies help in understanding the mechanisms of action and potential therapeutic applications.
Medicine: Medically, benzodiazepines are widely used for their anxiolytic and sedative properties. Research into this compound aims to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industry, this compound is used in the synthesis of various pharmaceuticals and research chemicals. Its versatility makes it a valuable intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the effect of the neurotransmitter GABA, leading to increased inhibitory signaling and resulting in sedative, anxiolytic, and muscle relaxant effects.
Molecular Targets and Pathways:
GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated chloride channel.
Pathways: The activation of GABA-A receptors leads to hyperpolarization of neurons, reducing neuronal excitability and producing the compound's therapeutic effects.
Comparaison Avec Des Composés Similaires
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for anxiety disorders.
Lorazepam: Used for anxiety disorders and as a premedication for anesthesia.
Uniqueness: N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide is unique due to its specific structural features, such as the phenyl group and the acetamide moiety, which may influence its binding affinity and pharmacological profile compared to other benzodiazepines.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(22)20-14-8-9-16-15(10-14)18(13-6-4-3-5-7-13)19-11-17(23)21(16)2/h3-10H,11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNJNIPWIANCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=O)CN=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746914 | |
| Record name | N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56396-30-6 | |
| Record name | N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1514305.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)



![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B1514347.png)

![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)

